L-733,061 hydrochloride

Vue d'ensemble

Description

L-733,061 hydrochloride is a potent and selective antagonist for the neurokinin-1 receptor. This compound is known for its ability to inhibit neurogenic plasma extravasation and has been studied for its potential therapeutic applications in various fields, including oncology and neurology .

Mécanisme D'action

Target of Action

L-733,061 hydrochloride is a potent antagonist of the tachykinin NK1 receptor . The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily binds to the neuropeptide substance P . This receptor plays a crucial role in pain perception, depression, and inflammation .

Mode of Action

As an antagonist, this compound binds to the NK1 receptor and blocks its activation by substance P . This prevents the downstream signaling cascades that would normally be triggered by the binding of substance P to the NK1 receptor .

Biochemical Pathways

The blockade of the NK1 receptor by this compound disrupts several biochemical pathways. For instance, it inhibits the release of intracellular calcium ions, which are crucial for various cellular processes such as neurotransmission and muscle contraction . It also interferes with the activation of protein kinase C, a key player in cell proliferation and survival .

Result of Action

The antagonistic action of this compound on the NK1 receptor has several effects. It produces anxiolytic-like effects, reducing anxiety in animal models . It also exhibits antitumor activity in vitro, inhibiting the growth of human gastric and colon adenocarcinomas . Furthermore, it decreases HER2 activity and tumor growth in mice bearing HER2+ or EGFR+ breast tumors .

Analyse Biochimique

Biochemical Properties

L-733,061 hydrochloride acts as an antagonist for the NK1 receptor . This means that it binds to the NK1 receptor and inhibits its activation by substance P . The interaction between this compound and the NK1 receptor is characterized by high affinity, with Ki values reported to be in the nanomolar range .

Cellular Effects

In cellular contexts, this compound can influence various processes through its antagonistic action on the NK1 receptor . For instance, it can inhibit the mobilization of intracellular calcium ions induced by substance P, a process that is crucial for various cellular functions including cell signaling and gene expression . Moreover, this compound can also exert cytotoxic effects on certain cell types, such as COLO 858 cells .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its binding to the NK1 receptor and subsequent inhibition of receptor activation . This prevents the downstream signaling events typically triggered by the binding of substance P to the NK1 receptor . As a result, this compound can modulate various molecular processes, including calcium ion mobilization, gene expression, and potentially, cell survival .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For instance, its cytotoxic effects on COLO 858 cells have been observed to be concentration-dependent and to increase with longer incubation times

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit plasma extravasation induced by electrical stimulation in a dose-dependent manner

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently not well-characterized in the literature. Given its role as an NK1 receptor antagonist, it may potentially influence pathways related to substance P signaling .

Subcellular Localization

As an NK1 receptor antagonist, it is likely to exert its effects at the cell membrane, where the NK1 receptor is typically localized .

Méthodes De Préparation

The synthesis of L-733,061 hydrochloride involves a stereoselective nitro-Mannich reaction, also known as the aza-Henry reaction. This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. The process is highly versatile and can be used to create a wide range of biologically active compounds . Industrial production methods typically involve the use of transition metal complexes and organocatalysts to achieve high levels of asymmetric induction .

Analyse Des Réactions Chimiques

L-733,061 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be oxidized to form various products.

Reduction: The nitro group can be reduced to an amine, which can then undergo further transformations.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring

Common reagents used in these reactions include dichloromethane, ether, tetrahydrofuran, hexane, and dimethylformamide . Major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development .

Applications De Recherche Scientifique

L-733,061 hydrochloride has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

L-733,061 hydrochloride is unique in its high selectivity and potency as a neurokinin-1 receptor antagonist. Similar compounds include:

L-733,060 hydrochloride: Another potent neurokinin-1 receptor antagonist with similar applications.

CP-99,994: A compound with a similar mechanism of action but different chemical structure.

These compounds share similar therapeutic potentials but differ in their chemical properties and specific applications.

Activité Biologique

L-733,061 hydrochloride is a compound primarily recognized for its role as a neurokinin-1 (NK1) receptor antagonist. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a synthetic compound that selectively inhibits the NK1 receptor, which is involved in various physiological processes, including pain perception, anxiety, and the regulation of mood. The compound has been studied for its potential therapeutic applications in conditions such as depression, anxiety disorders, and pain management.

L-733,061 exerts its biological effects by binding to the NK1 receptor and preventing the action of substance P, a neuropeptide that plays a crucial role in pain transmission and inflammatory responses. By blocking this receptor, L-733,061 can modulate pain pathways and reduce hyperalgesia (increased sensitivity to pain).

Pharmacological Properties

The pharmacological profile of this compound includes:

- Receptor Affinity : High affinity for NK1 receptors with minimal activity on other neurokinin receptors.

- Antagonistic Effects : Demonstrated efficacy in preclinical models for reducing anxiety-like behavior and nociceptive responses.

- Bioavailability : Studies indicate favorable pharmacokinetics with good oral bioavailability.

Research Findings

A variety of studies have investigated the biological activity of this compound:

-

Pain Management : In animal models, L-733,061 has shown significant analgesic properties. For example:

- A study demonstrated that administration of L-733,061 reduced formalin-induced nociceptive behaviors in rats.

- Another investigation highlighted its effectiveness in alleviating neuropathic pain symptoms.

-

Anxiety and Depression : Research has indicated potential benefits in mood regulation:

- In behavioral assays, L-733,061 exhibited anxiolytic effects comparable to established anxiolytics.

- The compound has been linked to alterations in serotonin levels and modulation of stress responses.

-

Inflammatory Conditions : Due to its role in modulating neurogenic inflammation:

- Studies have shown that L-733,061 can reduce inflammation markers in models of arthritis.

- It has also been evaluated for its effects on gastrointestinal motility disorders linked to NK1 receptor activation.

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

Several case studies have explored the therapeutic potential of L-733,061:

- Case Study 1 : A patient with chronic pain conditions showed improvement after treatment with L-733,061 as part of a comprehensive pain management program. The patient reported reduced pain levels and improved quality of life.

- Case Study 2 : In a clinical trial involving patients with anxiety disorders, those treated with L-733,061 demonstrated significant reductions in anxiety scores compared to placebo.

Propriétés

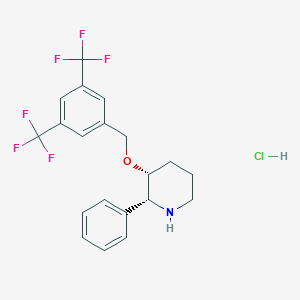

IUPAC Name |

(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEUTIUITGHIEO-JAXOOIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468719 | |

| Record name | L-733,061 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148687-76-7 | |

| Record name | L-733,061 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.